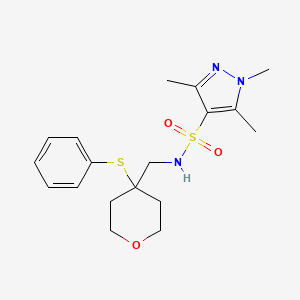

1,3,5-trimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

1,3,5-trimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3S2/c1-14-17(15(2)21(3)20-14)26(22,23)19-13-18(9-11-24-12-10-18)25-16-7-5-4-6-8-16/h4-8,19H,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWUVLXMXTXYCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide typically involves several key steps:

Formation of the pyrazole ring: The pyrazole ring can be synthesized through a condensation reaction between a 1,3-diketone and a hydrazine derivative.

Attachment of the sulfonamide group: This can be achieved by reacting the pyrazole intermediate with a sulfonyl chloride under basic conditions, forming the sulfonamide group at the 4th position.

Introduction of the tetrahydropyran-4-yl methyl group: This step usually involves a nucleophilic substitution reaction where the pyrazole-sulfonamide intermediate reacts with a phenylthio-tetrahydropyran methyl halide.

Industrial Production Methods

While specific industrial production methods for this compound may not be well-documented, similar compounds are often produced through scalable organic synthesis techniques. Large-scale production would involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts, control of reaction temperature, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The sulfur atom within the phenylthio group can undergo oxidation, forming sulfoxide or sulfone derivatives.

Reduction: The pyrazole ring and sulfonamide group typically resist reduction under mild conditions, but the phenylthio group can be reduced to a thiol.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the phenyl ring or tetrahydropyran moiety.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing agents: Lithium aluminum hydride for reduction reactions.

Substituting agents: Various electrophiles or nucleophiles depending on the desired substitution product.

Major Products

The major products of these reactions include sulfoxide or sulfone derivatives (oxidation), thiols (reduction), and substituted phenyl or tetrahydropyran derivatives (substitution).

Scientific Research Applications

Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.

Biology: Potential use in biochemical assays as an inhibitor or activator of specific enzymes.

Medicine: Investigated for potential therapeutic properties, including antimicrobial or anticancer activities.

Industry: Utilized in the development of novel materials or as a catalyst in specific chemical reactions.

Mechanism of Action

The mechanism of action for 1,3,5-trimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide can vary depending on its application. In a biological context, it might inhibit enzymes by binding to their active sites or alter cellular pathways by interacting with specific molecular targets. Understanding its precise mechanism requires detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Analogues

Q & A

Q. What are the standard synthetic routes for synthesizing 1,3,5-trimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves:

- Pyrazole ring formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled temperature (60–80°C) and anhydrous conditions .

- Sulfonamide introduction : Reaction of the pyrazole intermediate with sulfonyl chlorides in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF), monitored via thin-layer chromatography (TLC) .

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the pure product .

Optimization focuses on reaction time, temperature, and stoichiometric ratios to maximize yield (reported 65–75% in analogous syntheses) .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate substituent positions and stereochemistry. For example, methyl groups on the pyrazole ring appear as singlets at δ 2.1–2.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 465.2) .

- TLC and HPLC : TLC (silica gel, UV visualization) monitors reaction progress, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Q. What are the primary biological assays used to evaluate the compound’s activity, and what parameters are measured?

Methodological Answer:

- Antiproliferative Assays : MTT or XTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values .

- Enzyme Inhibition Studies : Fluorescence-based assays (e.g., cyclooxygenase-2 inhibition) quantify % inhibition at 10 µM .

- Antimicrobial Testing : Broth microdilution determines minimum inhibitory concentration (MIC) against E. coli or S. aureus .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what variables are critical?

Methodological Answer:

- Temperature Control : Maintaining 70–80°C during cyclization prevents side reactions .

- Catalyst Selection : Base-catalyzed reactions (e.g., K₂CO₃ in DMF) improve sulfonamide coupling efficiency .

- Solvent Choice : THF or dichloromethane (DCM) enhances solubility of intermediates .

- Continuous Flow Chemistry : For industrial-scale production, flow reactors reduce reaction time and improve reproducibility .

Q. How can researchers address contradictions in spectral data during structural elucidation?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals, e.g., distinguishing tetrahydro-2H-pyran methylene protons from pyrazole substituents .

- Isotopic Labeling : Deuterated solvents (CDCl₃) clarify exchangeable protons in sulfonamide groups .

- Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., 1-(4-ethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide) validates assignments .

Q. What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis : Comparing substituent effects (e.g., fluorophenyl vs. methoxyphenyl) on IC₅₀ values .

- Assay Standardization : Using identical cell lines (e.g., HT-29 for antiproliferative studies) and normalizing to positive controls (e.g., doxorubicin) .

- Meta-Analysis : Aggregating data from multiple studies to identify trends, e.g., sulfonamide derivatives showing consistent COX-2 inhibition .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Incubate the compound at pH 1–13 (HCl/NaOH buffers) and 40–60°C for 48 hours. Monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., >200°C indicates thermal stability) .

- Light Exposure Testing : UV-Vis spectroscopy tracks photodegradation under 254 nm light .

Q. How are structure-activity relationship (SAR) studies designed to explore functional group contributions?

Methodological Answer:

- Systematic Substituent Variation : Synthesize analogs with modified groups (e.g., replacing phenylthio with methylthio) and test bioactivity .

- Computational Docking : Molecular docking (AutoDock Vina) predicts interactions with targets (e.g., COX-2 active site) .

- Free-Wilson Analysis : Quantifies the contribution of each substituent to overall activity using regression models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.